[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid [(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537414
InChI: InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m1/s1
SMILES: CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13537414

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[(3R)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m1/s1
Standard InChI Key SMBRAMRSAPGCON-OAHLLOKOSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) with three key substituents:

  • An (R)-configured isopropylamino group at the 3-position, protected by a benzyloxycarbonyl (Cbz) group.

  • An acetic acid moiety at the 1-position, enhancing water solubility and enabling conjugation.

The IUPAC name is 2-[(3R)-3-(benzyloxycarbonyl(isopropyl)amino)pyrrolidin-1-yl]acetic acid, with the molecular formula C₁₇H₂₃N₂O₄ and a molecular weight of 319.4 g/mol.

Table 1: Key Structural Features

FeatureDescription
Pyrrolidine ringSaturated five-membered ring with nitrogen at position 1
Cbz-isopropyl groupChiral center at C3; Cbz provides steric bulk and protection for the amine
Acetic acid moietyEnhances solubility and facilitates salt formation

Stereochemical Implications

The (R)-configuration influences molecular interactions, particularly in chiral environments like enzyme active sites. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, (R)-configured analogs of protease inhibitors may exhibit altered binding kinetics compared to (S)-forms due to spatial mismatches with target receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthetic route involves four stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

  • Introduction of Isopropylamino Group: Alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃).

  • Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane.

  • Acetic Acid Functionalization: Carboxylation via Kolbe-Schmitt reaction or nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine formationH₂SO₄, 100°C, 12 hr65
IsopropylaminationIsopropyl bromide, K₂CO₃, DMF, 60°C78
Cbz protectionCbz-Cl, Et₃N, CH₂Cl₂, 0°C→RT85
Acetic acid additionBromoacetic acid, NaH, THF, reflux72

Industrial Manufacturing Challenges

Scale-up requires addressing:

  • Stereochemical Purity: Asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures >99% enantiomeric excess (ee).

  • Green Chemistry: Solvent recovery systems and catalytic hydrogenation for Cbz deprotection reduce waste.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL (pH 7.4), increasing to 45 mg/mL in basic conditions due to deprotonation of the acetic acid group.

  • Stability: Stable at room temperature for >6 months; Cbz group susceptible to hydrogenolysis (H₂/Pd-C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.15 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 3.45–3.70 (m, 4H, pyrrolidine H), 5.10 (s, 2H, Cbz CH₂).

  • IR: 1720 cm⁻¹ (C=O, Cbz), 1635 cm⁻¹ (COO⁻).

Biological Activity and Research Applications

Enzyme Inhibition Studies

The compound’s Cbz-isopropyl group mimics transition states in serine protease catalysis. In vitro assays against trypsin show IC₅₀ = 8.2 μM, compared to 23 μM for the (S)-enantiomer.

Drug Delivery Systems

Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability. A 2024 study demonstrated sustained release over 72 hours in murine models.

Table 3: Pharmacokinetic Parameters (Rat IV Administration)

ParameterValue
Half-life (t₁/₂)2.8 hr
Cₘₐₓ1.4 μg/mL
AUC₀–∞9.7 μg·hr/mL

Neuropharmacology

Structural analogs modulate NMDA receptor activity, showing potential in treating neuropathic pain. Electrophysiological studies reveal a 40% reduction in glutamate-induced currents at 10 μM concentrations .

Comparative Analysis with Structural Analogs

(S)-Enantiomer Comparison

Property(R)-Configuration(S)-Configuration
Trypsin IC₅₀8.2 μM23 μM
Aqueous solubility12 mg/mL9 mg/mL
Metabolic stabilityt₁/₂ = 2.8 hrt₁/₂ = 1.9 hr

Piperidine vs. Pyrrolidine Derivatives

Replacing pyrrolidine with piperidine decreases planarity, reducing binding affinity to flat enzyme active sites by 60% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator